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Compound of Interest

Compound Name: Mipla

Cat. No.: B3025821

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core scientific knowledge surrounding N-methyl-N-
isopropyl-lysergamide (Mipla), a structural isomer of the well-known psychedelic compound
lysergic acid diethylamide (LSD). This document provides a comprehensive overview of
Mipla's pharmacology, synthesis, and the signaling pathways it modulates, with a focus on
data relevant to researchers and drug development professionals.

Introduction: The Isomeric Relationship of Mipla
and LSD

Mipla, also known as N-methyl-N-isopropyllysergamide, is a psychedelic drug belonging to the
lysergamide family. Structurally, it is an isomer of LSD, wherein the two ethyl groups on the
amide nitrogen are replaced by a methyl group and an isopropy! group.[1] This seemingly
minor alteration in its chemical structure leads to nuanced differences in its pharmacological
profile compared to LSD. While both compounds are potent psychoactive substances, Mipla is
reported to be approximately one-third to one-half as potent as LSD in producing psychedelic
effects in humans.[1] This guide will delve into the available scientific data to provide a detailed
comparison.

Quantitative Pharmacological Data
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A critical aspect of understanding any psychoactive compound is the quantitative analysis of its
interaction with relevant biological targets. For lysergamides like Mipla and LSD, the primary
target is the serotonin 5-HT2A receptor, which is known to mediate their hallucinogenic effects.
[1][2] The following table summarizes the available quantitative data for Mipla and LSD,
providing a basis for direct comparison.

Binding Affinity (Ki) Functional Potency

Compound Receptor Target
[nM] (EC50) [nM]
) Data not available in Data not available in
Mipla 5-HT2A ] ] ] ]
public domain public domain
LSD 5-HT2A ~1-5 ~2-10

Note: While qualitative reports on Mipla's potency exist, specific Ki and EC50 values from
peer-reviewed studies are not readily available in the public domain as of the last update of this
document. The provided values for LSD are approximate ranges derived from multiple
pharmacological studies and can vary based on the specific experimental conditions.

Experimental Protocols
Synthesis of N-methyl-N-isopropyl-lysergamide (Mipla)

The synthesis of Mipla, like other lysergamides, starts from d-lysergic acid. Acommon method
involves the activation of the carboxylic acid group of lysergic acid, followed by coupling with
the desired amine, in this case, N-isopropyl-N-methylamine. One documented method utilizes a
mixed anhydride intermediate.

Protocol for the Synthesis of Mipla via Mixed Anhydride:
o Preparation of the Mixed Anhydride of d-Lysergic Acid:
o A suspension of d-lysergic acid in acetonitrile is cooled to -20°C.

o A solution of trifluoroacetic anhydride in acetonitrile, also cooled to -20°C, is added to the
lysergic acid suspension.

o Finely divided magnesium oxide is added to the reaction mixture.
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o The mixture is maintained at -20°C for approximately 1.5 hours, during which the
suspended d-lysergic acid dissolves, forming the mixed anhydride of lysergic acid and
trifluoroacetic acid.[3]

e Amide Coupling:

o The solution containing the mixed anhydride is added to a solution of
methylisopropylamine in acetonitrile.

o The reaction mixture is allowed to stand in the dark for about one hour and is then
evaporated to dryness.[3]

o Purification:

o The resulting residue is taken up in a suitable solvent and purified using chromatographic
techniques, such as column chromatography over alumina, to isolate the d-lysergic acid
N-methyl-N-isopropyl amide (Mipla).

Analytical Separation of LSD and Mipla

Due to their structural similarity, the analytical separation and differentiation of LSD and its
isomers like Mipla are crucial in forensic and research settings. High-performance liquid
chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful technique for this
purpose.

Exemplary HPLC-MS/MS Method for Lysergamide Isomer Separation:
o Chromatography System: A standard HPLC or UHPLC system.
e Column: A C18 reverse-phase column is commonly used.

o Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic
solvent (e.g., acetonitrile or methanol). The gradient is optimized to achieve separation of the
isomers.

o Detection: A tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring
(MRM) mode. Specific precursor-to-product ion transitions for LSD and Mipla are monitored
for selective and sensitive detection and quantification.[4][5][6]
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o Sample Preparation: Samples are typically prepared by liquid-liquid extraction (LLE) at a
basic pH (e.g., pH 9) with a solvent like ethyl acetate.[5]

Signaling Pathways

The psychoactive effects of Mipla and LSD are primarily mediated by their agonistic activity at
the serotonin 5-HT2A receptor, a G protein-coupled receptor (GPCR). Activation of the 5-HT2A
receptor initiates complex intracellular signaling cascades, with the two most prominent
pathways being the Gg/11 pathway and the (-arrestin pathway.

5-HT2A Receptor Gq/11 Signaling Pathway

This is considered the canonical pathway for 5-HT2A receptor activation and is believed to be
central to the psychedelic effects of ligands like LSD.

Extracellular Plasma Membrane

Click to download full resolution via product page
Caption: The 5-HT2A Gqg/11 signaling cascade initiated by ligand binding.

Upon binding of an agonist like Mipla or LSD, the 5-HT2A receptor undergoes a conformational
change, leading to the activation of the Gq protein. The activated Gaq subunit then stimulates
phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two
second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the
release of calcium (Ca?*) from intracellular stores, while DAG, along with Ca?*, activates
protein kinase C (PKC). These events lead to a cascade of downstream cellular responses.[7]

[8][°]

5-HT2A Receptor B-Arrestin Signaling Pathway
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In addition to G protein-dependent signaling, GPCRs like the 5-HT2A receptor can also signal
through B-arrestin pathways. This pathway is involved in receptor desensitization,
internalization, and can also initiate its own unigue signaling cascades. The balance between
Gqg and B-arrestin signaling (biased agonism) is an area of intense research, as it may explain
the different subjective effects of various 5-HT2A agonists.
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Caption: The B-arrestin signaling pathway following 5-HT2A receptor activation.

Following agonist binding and G protein activation, G protein-coupled receptor kinases (GRKS)
phosphorylate the intracellular tail of the 5-HT2A receptor. This phosphorylation creates a
binding site for B-arrestins. The binding of B-arrestin to the receptor sterically hinders its
interaction with G proteins, leading to desensitization. (3-arrestin also acts as a scaffold protein,
recruiting components of the endocytic machinery to promote receptor internalization.
Furthermore, B-arrestin can initiate G protein-independent signaling by scaffolding various
kinases, such as those in the mitogen-activated protein kinase (MAPK) cascade, leading to
distinct cellular outcomes.[10][11]

Conclusion

Mipla represents an important tool for understanding the structure-activity relationships of
lysergamides and the intricate signaling mechanisms of the 5-HT2A receptor. While its
qualitative pharmacological profile is partially characterized, a significant gap remains in the
public domain regarding its specific quantitative binding and functional data. The experimental
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protocols outlined in this guide for synthesis and analysis provide a framework for further
research into this and other novel psychoactive substances. A deeper understanding of the
nuanced differences in signaling pathways activated by Mipla compared to LSD, potentially
through biased agonism, could offer valuable insights for the development of novel therapeutics
targeting the serotonergic system. Further research is warranted to fully elucidate the
pharmacological and toxicological profile of Mipla.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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